Peramivir, chemically known as (1S,2S,3S,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid, is a potent antiviral agent classified as a neuraminidase inhibitor. [] It exhibits activity against both influenza A and B viruses. [] Peramivir's primary role in scientific research is as a tool to study influenza virus replication and to develop new antiviral therapies.
Peramivir is derived from a cyclopentane structure and belongs to the class of neuraminidase inhibitors, which also includes oseltamivir and zanamivir. The compound's synthesis involves several chemical reactions that transform precursor materials into the final product, allowing for its clinical application against influenza viruses .
The synthesis of peramivir has been described through various methods, with a notable process involving eight steps that utilize Wins lactam and 2-ethyl butyl aldehyde as primary materials. The synthesis typically includes:
A recent patent outlines a more efficient process that eliminates the need for chromatographic purification, thereby enhancing yield and scalability for industrial production .
Peramivir has the empirical formula and a molecular weight of approximately 328.45 g/mol . Its structure features:
The molecular structure allows peramivir to form multiple hydrogen bonds with key residues in the neuraminidase enzyme, contributing to its high binding affinity compared to other neuraminidase inhibitors .
Peramivir's synthesis involves several key chemical reactions:
Each reaction step requires careful control of parameters such as temperature, pH, and reaction time to maximize yield and minimize byproducts .
Peramivir acts by inhibiting the neuraminidase enzyme on the surface of influenza viruses. The mechanism involves:
Peramivir exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antiviral agent in clinical settings .
Peramivir's primary application is in treating acute uncomplicated influenza in adults. Its intravenous formulation makes it suitable for:
Research continues into expanding its applications against other viral infections and optimizing its synthesis for better yield and lower costs .
The evolution of influenza antivirals has been driven by the need to address limitations of early therapeutic agents. M2 ion channel inhibitors (amantadine, rimantadine), initially developed in the 1960s, targeted influenza A viruses but became clinically obsolete due to near-universal resistance emergence by the 2000s and lack of activity against influenza B [1] [6]. This resistance crisis necessitated a new class of antivirals targeting the conserved viral neuraminidase (NA) enzyme. The first-generation neuraminidase inhibitors (NAIs), zanamivir (inhaled) and oseltamivir (oral), were approved in 1999, offering broader coverage against influenza A and B [5] [6]. However, their routes of administration posed challenges in critically ill, pediatric, or gastrointestinal-compromised patients, creating an unmet need for intravenous (IV) formulations. Peramivir emerged as the first IV-administered NAI, receiving initial Emergency Use Authorization during the 2009 H1N1 pandemic due to its critical role in hospitalized patients [1] [7]. FDA approval for acute uncomplicated influenza followed in 2014, completing the NAI arsenal with a parenteral option [6] [9].
Table 1: Evolution of Key Influenza Antivirals
Class | Representative Agents | Approval Era | Key Limitations |
---|---|---|---|
M2 Inhibitors | Amantadine, Rimantadine | 1960s | Ineffective against influenza B; high resistance in influenza A (>99% by 2009) [1] [6] |
Neuraminidase Inhibitors | Zanamivir (inhaled), Oseltamivir (oral) | 1999 | Route limitations in critically ill; oseltamivir resistance in H1N1 (H275Y mutation) [5] [7] |
Peramivir (IV) | 2014 | Designed to address delivery challenges in hospitalized patients [1] [9] |
Neuraminidase (NA) is a tetrameric glycoprotein essential for influenza virus replication. Its enzymatic activity cleaves sialic acid residues on host cell surfaces and respiratory mucus, facilitating three critical processes: (1) release of progeny virions from infected cells by preventing self-aggregation; (2) prevention of viral particle entrapment in mucins; and (3) enhanced viral penetration through the respiratory epithelium [1] [6]. Structurally, the NA active site comprises 18 highly conserved residues, including eight catalytic residues (R118, D151, R152, R224, E276, R292, R371, Y406 in N2 numbering) and 11 framework residues that stabilize substrate binding [1] [6]. This conservation across influenza A and B viruses makes NA an ideal drug target. NA inhibitors function as transition-state analogs of sialic acid, competitively occupying the enzyme’s active site. By inhibiting sialic acid cleavage, they cause viral aggregation at the cell surface, reducing infectivity and halting viral spread [3] [6]. Peramivir exploits this mechanism with high affinity due to its unique structural features, distinguishing it from other NAIs.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7